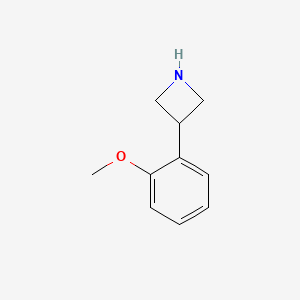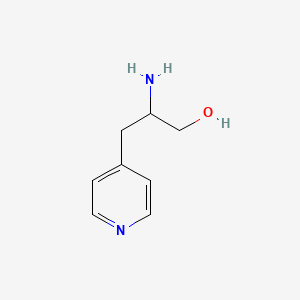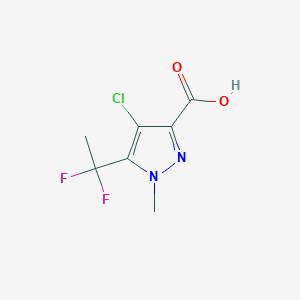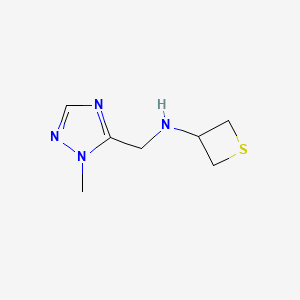
N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that contains both a triazole and a thietane ring. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a thietane derivative. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the thietane ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or thietane ring can be modified
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the thietane ring.
Thietan-3-amine: Contains the thietane ring but lacks the triazole ring.
1,2,3-Triazole derivatives: Similar triazole ring structure but different substituents
Uniqueness
N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine is unique due to the combination of the triazole and thietane rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C7H12N4S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
N-[(2-methyl-1,2,4-triazol-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C7H12N4S/c1-11-7(9-5-10-11)2-8-6-3-12-4-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
UMZIHSPLKXNPME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


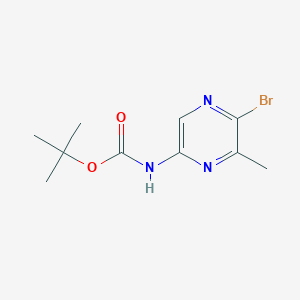
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)

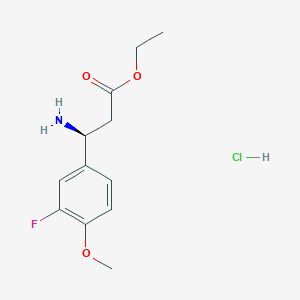
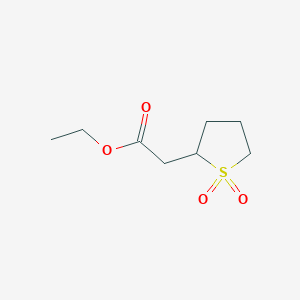
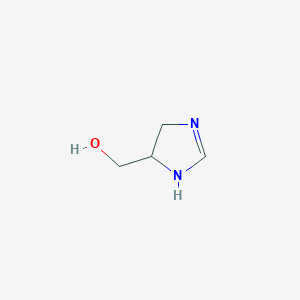

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
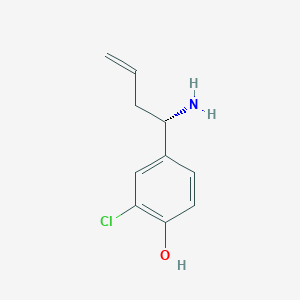
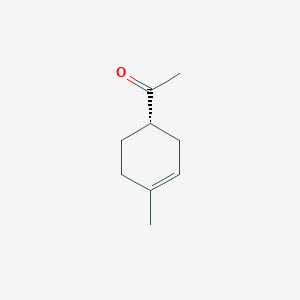
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
